molecular formula C26H33NO5S B4300380 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4300380
M. Wt: 471.6 g/mol
InChI Key: PWCCZSLYMYXLHY-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes an adamantyloxy group, a thienyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form a tetrahydropyridine derivative.

    Substitution: The adamantyloxy and thienyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides, acids, and bases, depending on the desired substitution reaction.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, modulating their activity. This interaction can lead to various biological effects, including vasodilation and inhibition of cell proliferation. The adamantyloxy and thienyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.

The uniqueness of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its adamantyloxy and thienyl groups, which may confer additional biological activities and improved pharmacokinetic properties compared to other dihydropyridine derivatives .

Properties

IUPAC Name

dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(5-methylthiophen-2-yl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO5S/c1-16-4-5-22(33-16)23-20(24(28)30-2)14-27(15-21(23)25(29)31-3)6-7-32-26-11-17-8-18(12-26)10-19(9-17)13-26/h4-5,14-15,17-19,23H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCCZSLYMYXLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C(=CN(C=C2C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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